molecular formula C20H18N2O5 B2674336 N-(2H-1,3-benzodioxol-5-yl)-3-butanamido-1-benzofuran-2-carboxamide CAS No. 887224-36-4

N-(2H-1,3-benzodioxol-5-yl)-3-butanamido-1-benzofuran-2-carboxamide

Cat. No.: B2674336
CAS No.: 887224-36-4
M. Wt: 366.373
InChI Key: VYBQLUQKHYBVCK-UHFFFAOYSA-N
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Description

N-(2H-1,3-benzodioxol-5-yl)-3-butanamido-1-benzofuran-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a benzodioxole ring, a butanamido group, and a benzofuran carboxamide moiety, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-3-butanamido-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the formation of the benzodioxole ring through a cyclization reaction, followed by the introduction of the butanamido group via amide bond formation. The benzofuran carboxamide moiety is then incorporated through a series of condensation and cyclization reactions. The reaction conditions often involve the use of catalysts such as palladium or copper, and solvents like methanol, ethanol, or tetrahydrofuran (THF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-3-butanamido-1-benzofuran-2-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Palladium, copper

    Solvents: Methanol, ethanol, THF

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of functionalized derivatives .

Scientific Research Applications

N-(2H-1,3-benzodioxol-5-yl)-3-butanamido-1-benzofuran-2-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-3-butanamido-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. The compound’s structure allows it to bind to various biological targets, such as proteins and nucleic acids, thereby modulating their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2H-1,3-benzodioxol-5-yl)-3-butanamido-1-benzofuran-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its benzodioxole and benzofuran moieties contribute to its stability and ability to interact with various molecular targets, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-3-(butanoylamino)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O5/c1-2-5-17(23)22-18-13-6-3-4-7-14(13)27-19(18)20(24)21-12-8-9-15-16(10-12)26-11-25-15/h3-4,6-10H,2,5,11H2,1H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYBQLUQKHYBVCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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